molecular formula C5H3F3N2O2 B1511874 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione CAS No. 1154868-54-8

4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione

Cat. No.: B1511874
CAS No.: 1154868-54-8
M. Wt: 180.08 g/mol
InChI Key: WATNEZZFWGVBOH-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione is a useful research compound. Its molecular formula is C5H3F3N2O2 and its molecular weight is 180.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological assessments, and case studies from recent research findings.

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with dicarbonyl compounds. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. In one study, it was tested on A549 (lung cancer) and T-47D (breast cancer) cell lines with IC50 values indicating potent antiproliferative activity. The results suggested that the compound could induce apoptosis in these cells by disrupting cell cycle progression .
  • Mechanism of Action : Molecular docking studies revealed that this compound interacts with key proteins involved in cell proliferation and survival pathways. This interaction may inhibit the activity of enzymes such as EGFR (Epidermal Growth Factor Receptor), which is crucial for cancer cell growth .

Other Biological Activities

In addition to its anticancer properties, this compound may exhibit other biological activities:

  • Antimicrobial Properties : Preliminary tests have indicated that this compound possesses antimicrobial activity against certain bacterial strains. This suggests potential applications in treating infections .
  • Anti-inflammatory Effects : Some derivatives related to this compound have demonstrated anti-inflammatory properties in preclinical models. This could open avenues for developing treatments for inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various derivatives of this compound. The study found that specific modifications to the core structure significantly enhanced its cytotoxic effects against breast and lung cancer cells. Notably, compounds with additional functional groups showed improved binding affinity to cancer-related targets compared to unmodified versions .

Case Study 2: Molecular Docking Analysis

Molecular docking studies conducted on this compound demonstrated its ability to bind effectively within the active sites of target proteins associated with cancer progression. The binding affinity was comparable to known inhibitors like erlotinib, suggesting that this compound could serve as a lead structure for further drug development .

Data Summary Table

Activity Type Cell Line/Target IC50 Value (µM) Mechanism
AnticancerA549 (Lung Cancer)3.92Apoptosis induction
AnticancerT-47D (Breast Cancer)0.75Cell cycle arrest
AntimicrobialStaphylococcus aureusNot specifiedInhibition of bacterial growth
Anti-inflammatoryVariousNot specifiedReduction in inflammatory markers

Properties

IUPAC Name

4-(trifluoromethyl)-1,2-dihydropyridazine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-3(11)9-10-4(2)12/h1H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATNEZZFWGVBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NNC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736087
Record name 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154868-54-8
Record name 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Trifluoromethylfuran-2,5-dione (5 g) was introduced in portions into an already boiling solution of hydrazine dihydrochloride (3.2 g) in water (50 ml). After stirring for 4 h, the mixture was left to stand overnight; the next day, the mixture was refluxed for a further 8 h and left to stand overnight. Then it was dried and the residue was purified by means of preparative chromatography (met. C). The clean fractions were combined, the ACN was drawn off and the residue was freeze-dried. 250 mg of the title compound were obtained. LC-MS rt: 0.23 min [M+H]+: 181.1 (met.b)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.